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Compound Name: 5-(Phenylthio)pentan-1-amine

Cat. No.: B13239166

Get Quote

Executive Summary & Molecular Architecture[1]
In the optimization of CNS-active small molecules and GPCR ligands, the phenylthio-alkyl

amine scaffold (Ph-S-(CH

)

-NR

) represents a critical bioisostere to the more common phenoxy-alkyl amine. While often viewed
merely as a "linker," the thioether moiety introduces distinct electronic and steric vectors that
fundamentally alter the pharmacological profile of the parent molecule.

This guide analyzes the physicochemical properties of this scaffold, moving beyond standard

descriptors to examine the causality behind its behavior. We focus on the "Soft" nature of the

sulfur atom, its capability for

-hole bonding, and the specific lipophilic shifts that occur when replacing an ether oxygen with
sulfur.

The "Soft" Sulfur Advantage
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Unlike the "hard," highly electronegative oxygen atom in phenoxy analogs (electronegativity

), the sulfur atom in phenylthio-alkyl amines is "softer" (

) and more polarizable. This leads to two critical architectural features:

Bond Angle Expansion: The C-S-C bond angle (

) is sharper than the C-O-C angle (

), subtly altering the vector of the alkyl chain and the spatial presentation of the terminal
amine.

-Hole Interactions (Chalcogen Bonding): Divalent sulfur exhibits a region of positive
electrostatic potential (the

-hole) on the extension of the C-S bond.[1] This allows the phenylthio group to engage in
specific, directional non-covalent interactions with nucleophilic residues (e.g., backbone
carbonyls) in the binding pocket—interactions unavailable to the ether analog [1].

Physicochemical Profiling
The transition from a phenoxy to a phenylthio scaffold results in predictable yet potent shifts in

physical properties.

Lipophilicity (LogP/LogD)
The substitution of oxygen with sulfur significantly increases lipophilicity. The sulfur atom has a

larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and lower polarity.

Impact: Expect a

LogP of approximately +0.5 to +1.0 when switching from -O- to -S-.

Strategic Use: This increase is often exploited to improve Blood-Brain Barrier (BBB)

penetration in CNS drug discovery (e.g., Vortioxetine). However, it requires careful

monitoring to avoid "molecular obesity" and non-specific protein binding.[2]

Acid Dissociation Constant (pKa)
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The basicity of the terminal amine is modulated by the inductive effect of the phenyl-

heteroatom system.

Mechanism: Oxygen is strongly electron-withdrawing (-I effect). Sulfur is weakly electron-

withdrawing.

Outcome: Phenylthio-alkyl amines are generally more basic (higher pKa) than their phenoxy

analogs, as the amine lone pair is less destabilized by the withdrawing effect of the

heteroatom. This effect diminishes as the alkyl chain length (

) increases (

).

Comparative Data Summary
Property

Phenoxy-Alkyl
Amine (Ph-O-...)

Phenylthio-Alkyl
Amine (Ph-S-...)

Drug Design
Implication

Lipophilicity (LogP) Moderate
High (

0.5–1.0 units)

Enhanced BBB

permeability; risk of

metabolic clearance.

Amine pKa
Lower (Inductive

withdrawal)

Higher (Weaker

withdrawal)

Altered receptor

affinity; increased

lysosomal trapping.

H-Bonding Acceptor only (Strong)
Acceptor (Weak) +

-Hole Donor

Unique binding modes

via Chalcogen bonds.

Metabolic Liability
O-Dealkylation (CYP

mediated)

S-Oxidation

(Sulfoxide/Sulfone)

Active metabolites or

"soft drug" design

potential.

Metabolic Stability & S-Oxidation Pathways
The metabolic fate of phenylthio-alkyl amines is distinct from ethers. While ethers typically

undergo dealkylation, thioethers are prone to S-oxidation.[2] This is not merely a clearance

mechanism but a pathway to active metabolites.
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The S-Oxidation Cascade
The sulfur atom is oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome

P450s to form a Sulfoxide (chiral) and subsequently a Sulfone.

Chirality Warning: The formation of the sulfoxide introduces a new stereocenter. If the parent

molecule is achiral, the metabolite will be a racemic mixture, potentially complicating safety

profiles.[2]

Phenylthio-Alkyl Amine
(Lipophilic Parent)

Sulfoxide (S=O)
(Chiral Center Created)

CYP450 / FMO
(Phase I)

Sulfone (O=S=O)
(Polar, Stable)Slow Oxidation

Renal ExcretionPolarity u2191

Polarity u2191u2191

Click to download full resolution via product page

Figure 1: Metabolic trajectory of the thioether moiety. Note the polarity jump at the Sulfoxide

stage.

Experimental Protocols
To accurately profile these building blocks, standard aqueous assays often fail due to the high

lipophilicity of the phenylthio scaffold. The following protocols utilize co-solvent systems for

validation.

Protocol: High-Throughput LogD Determination (HPLC
Method)
Standard shake-flask methods are low-throughput and prone to emulsion formation with

lipophilic thioethers.

Objective: Determine the distribution coefficient (LogD

) using a hydrophobicity index derived from HPLC retention times.

System Setup:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.[2]
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Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (aqueous).[2]

Mobile Phase B: Acetonitrile (HPLC Grade).

Calibration:

Inject a mixture of 5 standard compounds with known LogD values (range 0–5) structurally

similar to the analyte (e.g., Propranolol, Imipramine).[2]

Record retention times (

) and calculate the capacity factor

.

Measurement:

Inject the phenylthio-alkyl amine sample (10 µM in DMSO).

Critical Step: Ensure the sulfur atom does not irreversibly bind to residual metals in older

columns; use a high-quality, end-capped column.

Calculation:

Plot LogD

vs. Log(

).

Interpolate the LogD of the analyte from the linear regression.

Protocol: pKa Determination via Yasuda-Shedlovsky
Extrapolation
Direct aqueous titration often results in precipitation of the neutral phenylthio species.

Objective: Accurate pKa measurement using co-solvent potentiometric titration.

Preparation:
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Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol/Water

mixtures with 0.15 M KCl ionic strength adjuster.

Titration:

Dissolve the amine hydrochloride salt in the solvent mixtures.

Titrate with standardized KOH under inert gas (Nitrogen/Argon) to prevent carbonate

formation.

Note: Thioethers are sensitive to oxidation; minimize exposure to air during stirring.

Data Analysis:

Calculate the apparent pKa (

) for each methanol concentration.

Extrapolation: Plot

vs.

(dielectric constant of the mix).

The y-intercept represents the aqueous pKa.

Strategic Workflow for Lead Optimization
When to deploy the Phenylthio-Alkyl Amine scaffold:
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Lead Optimization:
Modify Linker?

Is BBB Penetration
Low?

Is Target Binding
Driven by Hydrophobics?

No

Switch Ph-O to Ph-S
(Boost LogP)

Yes

Yes

Is Metabolic
Clearance too Fast?

No

Monitor S-Oxidation
Liability

Switch Ph-O to Ph-S
(Block Dealkylation)

Yes

Click to download full resolution via product page

Figure 2: Decision matrix for bioisosteric replacement of ether with thioether.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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